Potassium sulfite
Description
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZRJJOHZFYXTO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889532 | |
| Record name | Potassium sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dihydrate: White solid; Slowly oxidized by air to sulfate; [Merck Index] White powder; [MSDSonline] | |
| Record name | Sulfurous acid, potassium salt (1:2) | |
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| Record name | Potassium sulfite | |
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Solubility |
White crystals or crystalline powder; sol in about 3.5 parts water; decomposed by diluted acids with evolution of sulfur dioxide; pH about 8 /dihydrate/, White-yellowish, hexagonal form; insol in ammonia; slightly sol in alcohol /dihydrate/ | |
| Record name | POTASSIUM SULFITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
10117-38-1 | |
| Record name | Potassium sulfite | |
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| Record name | Sulfurous acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium sulfite | |
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| Record name | Potassium sulphite | |
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| Record name | POTASSIUM SULFITE | |
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| Record name | POTASSIUM SULFITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Preparation Methodologies in Research
Advanced Synthetic Routes for Potassium Sulfite (B76179)
Advanced synthetic strategies aim to overcome the limitations of conventional methods, targeting greater control over the final product's characteristics. Research explores various reaction pathways, including the decomposition of potassium metabisulfite (B1197395) and the direct reaction of sulfurous acid with potassium hydroxide (B78521). geeksforgeeks.orgpw.live
The purity and yield of potassium sulfite are highly dependent on the precise control of reaction conditions. Key parameters that are systematically studied and optimized include temperature, pressure, reactant concentrations, and reaction time. numberanalytics.comdeskera.com For instance, the primary production method involves reacting sulfur dioxide (SO₂) with an aqueous solution of potassium hydroxide (KOH). google.comprocurementresource.com This reaction is exothermic, necessitating efficient cooling systems to manage the temperature, as excessive heat can lead to the formation of unwanted byproducts and decrease the stability of the sulfite. google.comprocurementresource.com
Control over the stoichiometry and addition rate of reactants is critical. deskera.com Maintaining an optimal pH is also crucial for maximizing the yield of this compound while minimizing the formation of potassium bisulfite or potassium sulfate (B86663). procurementresource.com The goal is to create an environment that favors the complete conversion of reactants to the desired product. deskera.com
Table 1: Key Parameters for this compound Synthesis Optimization
| Parameter | Influence on Synthesis | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and product stability. The reaction is exothermic. | Implement cooling systems to maintain optimal temperature range and prevent degradation. google.comprocurementresource.com |
| Reactant Concentration | Impacts reaction kinetics and stoichiometry. | Precise control of KOH and SO₂ concentrations to ensure complete reaction. deskera.com |
| pH Level | Determines the species of sulfite formed (sulfite vs. bisulfite). | Maintain alkaline conditions to favor the formation of this compound (K₂SO₃). procurementresource.com |
| Mixing/Agitation | Promotes contact between reactants for a uniform reaction. | Utilize efficient mixing systems, such as stirred tanks, to ensure homogeneity. deskera.com |
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The most common industrial process involves two main steps. First, sulfur dioxide gas is bubbled through water to form sulfurous acid (H₂SO₃). procurementresource.com Subsequently, this intermediate acid is neutralized by an aqueous solution of potassium hydroxide. geeksforgeeks.orgprocurementresource.com
Mechanistic studies focus on the kinetics of these steps to identify any rate-limiting factors. deskera.com The structure of the sulfite ion (SO₃²⁻) itself, with sulfur as the central atom bonded to three oxygen atoms, dictates its reactivity. geeksforgeeks.orgpw.live The aqueous solutions of this compound are alkaline and susceptible to slow oxidation by air, which converts the sulfite to potassium sulfate (K₂SO₄), a process accelerated by heat and impurities. procurementresource.com
Research into novel precursors offers alternative synthetic pathways. One such method is the thermal decomposition of potassium metabisulfite (K₂S₂O₅) at approximately 190°C, which yields this compound and sulfur dioxide. wikipedia.org
The reaction is: K₂S₂O₅(s) → K₂SO₃(s) + SO₂(g) wikipedia.org
While catalysts are crucial for enhancing reaction rates and selectivity in many chemical processes, specific novel catalysts for the primary synthesis of this compound are not widely documented in current research. numberanalytics.com However, the development of catalysts that could facilitate the reaction at lower temperatures or prevent the oxidation of sulfite to sulfate remains an active area of interest in chemical research. imarcgroup.com The exploration of novel precursors, like in the solid-state synthesis of other materials, could also lead to more controlled and efficient production methods. acs.org
Manufacturing Processes and Industrial Scale-Up Research
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents significant engineering challenges. Research in this area focuses on process efficiency, cost reduction, and ensuring consistent product quality. deskera.com
A significant challenge in the industrial manufacturing of this compound is the presence of iron contamination in the potassium hydroxide feedstock, which results in an undesirable yellow or brownish color in the final product solution. google.com This discoloration is problematic for applications requiring a clear, colorless solution, such as in the photographic industry. google.com
To produce a colorless this compound solution (defined as having an APHA color value of less than 40), it is standard practice to use a potassium hydroxide feedstock with a very low iron content, preferably below 0.3 parts per million (ppm). google.com
For batches of this compound that are already discolored, a decolorization method has been developed. This involves adding a small amount of hypophosphorous acid (H₃PO₂) to the solution. It is believed that the hypophosphorous acid inactivates the iron, clarifying the solution without negatively affecting its chemical properties for its intended applications. google.com
Table 2: Iron Contamination and Decolorization Parameters
| Parameter | Specification/Method | Purpose |
|---|---|---|
| KOH Feedstock Iron Content | < 0.3 ppm (preferred < 0.1 ppm) | To prevent yellow/brown discoloration of the this compound solution. google.com |
| Analytical Testing Methods | Inductively coupled argon plasma spectroscopy, thiocyanate (B1210189) colorimetric method, atomic absorption spectroscopy. | To determine the iron content in the potassium hydroxide feedstock. google.com |
| Decolorizing Agent | Hypophosphorous acid (H₃PO₂) | To clarify yellow or brownish this compound solutions. google.com |
| Decolorizing Agent Dosage | 0.02 to 0.8 wt % (based on solution weight) | To effectively reduce the APHA color number to less than 40. google.com |
Efficiency in the industrial production of this compound is achieved through advanced process engineering and optimization. This involves the use of specialized equipment and modern control strategies. procurementresource.comazom.com Key equipment includes corrosion-resistant storage tanks for raw materials, automated and sealed dosing systems for the precise and safe addition of sulfur dioxide, and custom-designed crystallizers for controlled precipitation of the product. procurementresource.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | K₂SO₃ |
| Potassium hydroxide | KOH |
| Sulfur dioxide | SO₂ |
| Hypophosphorous acid | H₃PO₂ |
| Potassium metabisulfite | K₂S₂O₅ |
| Sulfurous acid | H₂SO₃ |
| Potassium bisulfite | KHSO₃ |
| Potassium sulfate | K₂SO₄ |
| Iron | Fe |
| Melamine | C₃H₆N₆ |
| Cyanuric acid | C₃H₃N₃O₃ |
| Phenylboronic acid | C₆H₇BO₂ |
| Ammonia | NH₃ |
| Potassium chloride | KCl |
| Sulfuric acid | H₂SO₄ |
| Magnesium sulfate | MgSO₄ |
| Methanol (B129727) | CH₃OH |
| Sodium sulfate | Na₂SO₄ |
| Sodium chloride | NaCl |
| Hydrogen chloride | HCl |
| Potassium bisulfate | KHSO₄ |
| Carbon dioxide | CO₂ |
| Silver | Ag |
| Boron trichloride | BCl₃ |
| p-Benzoquinone | C₆H₄O₂ |
| Potassium iodide | KI |
| Isopropyl alcohol | C₃H₈O |
| Styrene | C₈H₈ |
| Divinylbenzene | C₁₀H₁₀ |
| Benzoyl peroxide | C₁₄H₁₀O₄ |
| Acrylic acid | C₃H₄O₂ |
| Potassium persulfate | K₂S₂O₈ |
| Ethylenediamine | C₂H₈N₂ |
Preparation of this compound Nanoparticles
Detailed, peer-reviewed methodologies for the synthesis of this compound nanoparticles are not described in the current body of scientific literature. While various techniques are employed for the production of other potassium-containing nanoparticles, such as potassium sulfate, specific protocols for this compound are not present.
Anti-solvent Precipitation Techniques
The anti-solvent precipitation method is a common bottom-up approach for fabricating nanoparticles of various compounds. This technique involves dissolving a substance in a suitable solvent and then introducing an anti-solvent in which the substance is insoluble, leading to rapid precipitation and the formation of nanoparticles. However, specific research articles or studies demonstrating the application of this technique for the synthesis of this compound nanoparticles could not be located. Therefore, established protocols, including the specific solvents, anti-solvents, concentrations, and other process parameters for producing this compound nanoparticles via this method, are not available.
Effect of Parameters on Nanoparticle Size and Morphology
The size and morphology of nanoparticles are critical parameters that influence their properties and potential applications. In typical anti-solvent precipitation processes, factors such as temperature, precursor concentration, solvent/anti-solvent ratio, mixing speed, and the presence of stabilizers can significantly impact the resulting nanoparticle characteristics. In the absence of specific studies on this compound nanoparticles, there is no empirical data or established research findings to present in a table regarding how these parameters would affect their size and morphology.
Applications of Nanoparticles in Research Contexts
Due to the lack of available information on the synthesis and existence of this compound nanoparticles in research literature, there are no documented applications for this specific nanomaterial in research contexts. While nanoparticles, in general, are explored for a multitude of applications in fields such as catalysis, medicine, and materials science, the specific use of this compound nanoparticles remains an unexplored area in the reviewed literature.
Chemical Reactivity and Mechanistic Investigations
Redox Chemistry of Sulfite (B76179) Ions in Potassium Sulfite
The sulfur atom in the sulfite ion possesses a +4 oxidation state, making it susceptible to reactions that can alter this state. It can be oxidized to the +6 state, forming sulfate (B86663), or it can initiate reductive processes through the generation of reactive species.
The oxidation of sulfite is a thermodynamically favorable process and a key feature of its chemical behavior. This transformation is central to its role as a reducing agent and its applications in various chemical processes.
The reaction between this compound and potassium permanganate (B83412) (KMnO₄) in an alkaline medium is a rapid redox process. capes.gov.br The deep purple permanganate ion (MnO₄⁻), where manganese is in the +7 oxidation state, is reduced, while the sulfite ion is oxidized. youtube.com Kinetic studies using stopped-flow techniques have provided insight into the reaction mechanism and the transient species involved. capes.gov.bracs.org
This rate law suggests two parallel pathways for the reaction. capes.gov.br Mechanistic interpretations propose the formation of an intermediate complex, (O₃MnOSO₃)³⁻, before the rate-determining step. capes.gov.br
Direct spectroscopic evidence for the formation of short-lived intermediates has been obtained using rapid-scan spectrophotometry. acs.org In the course of the reaction, transient species manganate(VI) (MnO₄²⁻) and manganate(V) (MnO₄³⁻) have been detected. acs.orgacs.org These intermediates are identified by their characteristic absorption bands in the visible spectrum and persist for milliseconds. acs.org The initial rapid reaction consumes the permanganate, and the subsequent, slower phase involves the consumption of the manganate(VI) intermediate. acs.org
Table 1: Kinetic and Mechanistic Data for Sulfite Oxidation by Permanganate
| Parameter | Description | Finding | Source |
|---|---|---|---|
| Reaction Order | With respect to [MnO₄⁻] | First-order | nih.gov |
| Reaction Order | With respect to [SO₃²⁻] | Fractional-first-order | nih.gov |
| Intermediate Complex | Proposed initial complex | (O₃MnOSO₃)³⁻ | capes.gov.br |
| Short-Lived Species | Detected transient ions | Manganate(VI) (MnO₄²⁻), Manganate(V) (MnO₄³⁻) | acs.org |
| Detection Method | Technique used for intermediates | Stopped-flow with Diode Array Rapid Scan Spectrophotometer (DARSS) | acs.org |
Oxone®, a stable, solid, and versatile oxidizing agent, is effective in the oxidation of sulfite. organic-chemistry.org Its active component is potassium peroxymonosulfate (B1194676) (KHSO₅), which is part of a triple salt composition (2KHSO₅·KHSO₄·K₂SO₄). organic-chemistry.orgphasetransfercatalysis.com The peroxymonosulfate ion is a powerful oxidant capable of converting compounds with sulfur in lower oxidation states, such as sulfides and sulfites, to their more oxidized forms. phasetransfercatalysis.comrsc.org
In the case of sulfite (S⁺⁴), Oxone® facilitates its oxidation to sulfate (S⁺⁶). The reaction mechanism involves the transfer of an oxygen atom from the peroxymonosulfate to the sulfite ion. This type of oxidation is used in various chemical syntheses and processes where a controlled and efficient oxidation is required. researchgate.net The use of Oxone® is advantageous due to its stability, ease of handling, and the fact that its byproducts (potassium sulfate and potassium bisulfate) are generally non-toxic. organic-chemistry.orgyoutube.com
The oxidation of the sulfite ion (SO₃²⁻) invariably leads to the formation of the sulfate ion (SO₄²⁻). quora.com This process involves a two-electron oxidation, which increases the oxidation state of the sulfur atom from +4 to +6. nih.gov This transformation is the final step in the oxidation pathways involving agents like permanganate and peroxymonosulfate. quora.comresearchgate.net
In biological systems, this reaction is catalyzed by the molybdenum-containing enzyme sulfite oxidase. nih.govnih.gov Mechanistic studies of the enzymatic process suggest that the reaction proceeds by the substrate attacking a Mo-bound oxo ligand, which directly forms a Mo-bound sulfate complex that then dissociates. nih.gov In chemical oxidations, the mechanism depends on the oxidant. For instance, with permanganate, the oxidation occurs after the formation of an initial manganese-sulfite complex, while with agents like Oxone®, it involves direct oxygen transfer. capes.gov.brresearchgate.net The resulting sulfate ion is a highly stable species, making the oxidation of sulfite a thermodynamically favorable process. wikipedia.org
While sulfite is primarily known as a reducing agent, it can also initiate reductive pathways through photochemical reactions. The absorption of ultraviolet light provides the energy necessary to generate highly reactive reducing species.
The ultraviolet (UV) irradiation of aqueous solutions containing sulfite ions is a well-established method for generating hydrated electrons (eₐq⁻), one of the most powerful reducing agents known. nsf.govnih.govnih.gov The process, known as an ultraviolet advanced reduction process (UV-ARP), relies on the photoexcitation of the sulfite ion. nsf.govacs.org
Upon absorption of a UV photon, the sulfite ion undergoes electron photodetachment, releasing an electron into the aqueous solution which is then rapidly solvated by water molecules to form the hydrated electron. nih.govacs.org This primary absorption process also generates a sulfite radical (SO₃⁻). nih.govnih.gov
SO₃²⁻ + hν → SO₃⁻ + eₐq⁻
The efficiency of this process is described by its quantum yield (Φ), which is the number of hydrated electrons generated per photon absorbed. The quantum yield is dependent on the wavelength of the UV light used for irradiation. acs.org Time-resolved transient absorption spectroscopy has been employed to determine these quantum yields. acs.org The generation of hydrated electrons via sulfite photolysis is utilized for the degradation of various contaminants in water treatment processes. nsf.govacs.org
Table 2: Quantum Yields for Hydrated Electron Generation from Sulfite Photolysis
| Wavelength (nm) | Species | Quantum Yield (Φ) | Source |
|---|---|---|---|
| 193 | SO₃²⁻ | 0.69 | acs.org |
| 254 | SO₃²⁻ | 0.39 | nih.gov |
Reduction Reactions and Pathways
Sulfite Radical Anion (·SO₃⁻) Generation and Reactivity
The sulfite ion can be oxidized to form the highly reactive sulfite radical anion (·SO₃⁻). This process can be initiated by enzymatic systems, such as the myeloperoxidase (MPO) in human neutrophils, which uses sulfite as a substrate. sciencemadness.org The generation of the ·SO₃⁻ radical can trigger a chain reaction. Once formed, the sulfite radical anion reacts rapidly with oxygen to create a peroxyl-type radical (⁻O₃SOO·), which can subsequently lead to the formation of the sulfate anion radical (SO₄·⁻). sciencemadness.org
The sulfate anion radical is an exceptionally strong oxidant capable of reacting with and oxidizing biological macromolecules like proteins and DNA, potentially leading to tissue injury. sciencemadness.org The generation of these reactive species is a key aspect of the potential toxicity of sulfites when they are present during inflammatory conditions. sciencemadness.org Electron paramagnetic resonance (EPR) spin trapping studies have been instrumental in identifying the formation of the sulfite radical adduct (DMPO-SO₃⁻) in these systems. ncert.nic.in The mechanism suggests that ferricytochrome c, through its peroxidase activity, can also oxidize sulfite to the sulfite radical, highlighting a potential role in the deleterious biological effects of sulfite. ncert.nic.in
Reduction of Chemical Contaminants (e.g., Perchlorate (B79767), Chlorinated Ethenes)
This compound is a key reagent in certain Advanced Reduction Processes (ARPs), which are employed for the degradation of oxidized environmental contaminants.
Perchlorate (ClO₄⁻): The combination of sulfite with low-pressure ultraviolet light (sulfite/UV-L) has been identified as a highly effective ARP for the reduction of perchlorate. acs.org In this process, UV light activates the sulfite, leading to the formation of reducing radicals that degrade the perchlorate anion. acs.org Kinetic studies have shown that the rate of perchlorate degradation increases with higher pH, temperature, and sulfite concentration (up to a certain point). acs.org The ultimate product of this degradation is the benign chloride ion (Cl⁻), with chlorate (B79027) (ClO₃⁻) detected as a reaction intermediate. acs.org
Chlorinated Ethenes: Advanced Reduction Processes utilizing sulfite and UV light have also been proven effective for the dechlorination of contaminants like trichloroethylene (B50587) (TCE). Research on the degradation of TCE found that the combination of sulfite with a low-pressure mercury UV lamp (UV-L) achieved the highest removal efficiency and maximum chloride ion recovery compared to other reducing agents and UV sources. tamu.edu The degradation of TCE follows first-order kinetics. The rate of dechlorination increases with a higher pH and a greater molar ratio of sulfite to TCE, with nearly complete degradation observed at a pH of 11. tamu.edu While other methods like bioremediation using sulfate-reducing bacteria and chemical reduction using zero-valent iron are also used for chlorinated ethenes, the sulfite/UV ARP offers a distinct chemical pathway for their degradation. nih.govrsc.org
Table 1: Optimal Conditions for Trichloroethylene (TCE) Degradation via Sulfite/UV-L ARP This table is based on data from screening experiments to identify effective Advanced Reduction Processes.
| Parameter | Optimal Condition/Observation | Outcome |
| Reducing Agent | Sulfite | Achieved highest TCE removal efficiency compared to sulfide (B99878) and dithionite. tamu.edu |
| Activation Method | Low-Pressure UV Lamp (UV-L) | Most effective UV source for activating sulfite. tamu.edu |
| pH | 11 | Resulted in almost complete degradation of TCE. tamu.edu |
| Sulfite Dose | 50:1 molar ratio (Sulfite:TCE) | Increased TCE removal efficiency. tamu.edu |
| Kinetics | First-order decay | The rate constant increased with higher sulfite dose, pH, and light intensity. tamu.edu |
Role as a Reducing Agent in Organic and Inorganic Synthesis
The reducing properties of the sulfite ion are utilized in various synthetic applications, from creating organosulfur compounds to precipitating precious metals.
Reductive Transformations (e.g., Aldehydes and Ketones to Alcohols)
In standard organic synthesis, the reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is typically accomplished using specific metal hydride reagents. ncert.nic.inlibretexts.org The most common and effective reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). researchgate.netepa.gov These reagents act as a source of a hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org Based on available chemical literature, this compound is not employed as a reagent for this particular reductive transformation in organic chemistry.
Thiol-Free Synthesis of Sulfides and Sulfoxides
The development of synthetic methods that avoid the use of foul-smelling and toxic thiols is a significant goal in green chemistry. rsc.org While this compound itself is not directly cited as a primary reagent for the one-pot synthesis of sulfides and sulfoxides from halides, closely related sulfur compounds play a key role in this area. Specifically, potassium metabisulfite (B1197395) (K₂S₂O₅), which can be produced from potassium bisulfite, is used as a sulfur dioxide surrogate in modern sulfonylation reactions. wikipedia.orggeeksforgeeks.org These reactions often proceed through radical processes to create sulfonyl-containing compounds, which are a class of organosulfur molecules. wikipedia.org
Precipitation of Metals (e.g., Gold from Aqua Regia)
A significant industrial and refining application of this compound is its use as a reducing agent to precipitate metallic gold from acidic solutions, particularly those created by dissolving gold in aqua regia. sciencemadness.org When gold is dissolved in aqua regia, it exists as the tetrachloroaurate(III) anion (AuCl₄⁻). sigmaaldrich.com The addition of a sulfite, such as this compound, reduces the gold(III) ions back to elemental gold (Au⁰), causing it to precipitate from the solution as a fine powder. sciencemadness.orgsigmaaldrich.com The sulfite ion (SO₃²⁻) is oxidized to the sulfate ion (SO₄²⁻) in the process. For maximum efficiency, the reducing agent is added rapidly to the gold chloride solution, not the other way around, to ensure the formation of properly sized gold particles. sciencemadness.org
Table 2: Example of Gold Precipitation Using this compound This table outlines a specific procedure described for precipitating gold from a gold chloride solution.
| Step | Procedure | Details |
| 1. Gold Solution Prep | Dissolve 300g of metallic gold in aqua regia. | Oxides of nitrogen are removed by successive boiling with HCl, followed by dilution with 5 liters of water. sciencemadness.org |
| 2. Reductant Prep | Dissolve 700g of this compound crystals in 5 liters of cold water. | A fresh solution of the reducing agent is prepared. sciencemadness.org |
| 3. Precipitation | Pour the this compound solution into the agitated gold chloride solution. | The reaction is rapid, occurring at approximately 20°C without significant bubbling. sciencemadness.org |
| 4. Recovery | Filter the mixture and wash the precipitated gold powder. | The gold powder is washed with water to remove residual sulfite and sulfate ions, then washed with methanol (B129727) and dried. sciencemadness.org |
Catalytic Applications and Mechanistic Insights
While primarily known as a reducing agent and preservative, this compound also exhibits catalytic activity in specific chemical reactions. Research has shown that this compound can function as an anionic catalyst for the cyclotrimerization of aryl isocyanates, a reaction that produces heterocyclic symmetrical isocyanurates. acs.org In other contexts involving catalysis, related potassium salts like potassium sulfate have been studied for their catalytic activity in the gasification and combustion of carbon particles when supported on perovskite-type oxides. acs.org In these high-temperature processes, the potassium salt disintegrates into active species, such as potassium oxide, which are responsible for the catalytic effect. acs.org
Table of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | K₂SO₃ |
| Sulfite Radical Anion | ·SO₃⁻ |
| Sulfate Anion Radical | SO₄·⁻ |
| Perchlorate | ClO₄⁻ |
| Trichloroethylene | C₂HCl₃ |
| Chloride | Cl⁻ |
| Chlorate | ClO₃⁻ |
| Sodium Borohydride | NaBH₄ |
| Lithium Aluminium Hydride | LiAlH₄ |
| Potassium Metabisulfite | K₂S₂O₅ |
| Sulfur Dioxide | SO₂ |
| Gold | Au |
| Tetrachloroaurate(III) | AuCl₄⁻ |
| Sulfate | SO₄²⁻ |
| Aryl Isocyanate | ArNCO |
| Potassium Sulfate | K₂SO₄ |
| Potassium Oxide | K₂O |
| Myeloperoxidase | N/A |
| Ferricytochrome c | N/A |
| Aqua Regia | HNO₃ + 3HCl |
| Methanol | CH₃OH |
Potassium Hydrogen Sulfate (KHSO4) as a Catalyst in Organic Reactions
Potassium hydrogen sulfate (KHSO₄), also known as potassium bisulfate, is an inorganic compound that serves as the potassium acid salt of sulfuric acid. wikipedia.org It is a white, water-soluble solid that has garnered significant attention as an efficient, inexpensive, eco-friendly, and non-toxic solid acid catalyst in a variety of organic transformations. researchgate.neteurjchem.com Its ease of handling, high reactivity, and reusability make it a valuable tool in synthetic organic chemistry, facilitating reactions that yield products with high selectivity. researchgate.neteurjchem.com
Synthesis of Heterocyclic Compounds (e.g., Quinoxaline (B1680401) Derivatives)
Quinoxaline and its derivatives are a crucial class of heterocyclic compounds due to their wide range of applications in medicinal chemistry, materials science, and as dyes. researchgate.net The synthesis of these compounds often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov Potassium hydrogen sulfate has proven to be an effective catalyst for this transformation, promoting the reaction under mild conditions. researchgate.net
A simple, green, and highly efficient method for synthesizing functionalized quinoxalines utilizes KHSO₄ as a promoter in water. ijsrst.com This protocol allows for the creation of a library of quinoxaline conjugates. ijsrst.comresearchgate.net The reaction proceeds efficiently at room temperature, which is a significant advantage over methods that require high temperatures and strong acid catalysts. researchgate.netnih.gov
The catalytic activity of KHSO₄ in the synthesis of quinoxaline derivatives has been demonstrated with various substituted 1,2-diamines and 1,2-dicarbonyl compounds. For instance, the reaction between substituted o-phenylenediamine (B120857) and benzil (B1666583) derivatives proceeds smoothly in the presence of a catalytic amount of KHSO₄. The electronic nature of the substituents on the 1,2-diamine can influence the reaction's progress, with electron-donating groups generally leading to excellent yields. researchgate.net
Table 1: KHSO₄ Catalyzed Synthesis of Quinoxaline Derivatives (Note: This table is a representative example based on typical findings in the literature. Specific yields and reaction times can vary based on the precise substrates and conditions used.)
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | Water | Room Temp | 2 | ~95 |
| 2 | 4-Methyl-o-phenylenediamine | Benzil | Water | Room Temp | 1.5 | ~98 |
| 3 | 4-Chloro-o-phenylenediamine | Benzil | Water | Room Temp | 3 | ~92 |
| 4 | o-Phenylenediamine | Furoin | Water | Room Temp | 2.5 | ~94 |
This interactive table allows you to sort the data by clicking on the column headers.
Functional Group Transformations (Protection/Deprotection of Carbonyls)
The protection and subsequent deprotection of functional groups are fundamental strategies in multi-step organic synthesis. acs.orgnih.gov Potassium hydrogen sulfate is a versatile catalyst for these transformations, particularly for carbonyl compounds like aldehydes and ketones. researchgate.net
KHSO₄ effectively catalyzes the protection of aldehydes and ketones as acetals and ketals, respectively. researchgate.net This is typically achieved by reacting the carbonyl compound with an alcohol or a diol in the presence of catalytic KHSO₄. A key advantage of this method is its selectivity; for example, aldehydes can be selectively protected in the presence of ketones under solvent-free conditions. researchgate.net
Furthermore, KHSO₄ is also employed in the deprotection of these groups to regenerate the parent carbonyl compound. researchgate.net This dual role highlights the utility of KHSO₄ as a mild and efficient solid acid catalyst. The use of heterogeneous catalysts like KHSO₄ is advantageous as they can be easily separated from the reaction mixture by simple filtration, allowing for easy product purification and catalyst recycling. acs.org
Table 2: Functional Group Transformations using KHSO₄ as a Catalyst
| Transformation | Substrate | Reagent | Conditions | Product |
| Protection | Benzaldehyde | Ethylene Glycol | KHSO₄ (cat.), Solvent-free, RT | 2-Phenyl-1,3-dioxolane |
| Protection | Cyclohexanone | Methanol | KHSO₄ (cat.), Reflux | 1,1-Dimethoxycyclohexane |
| Deprotection | 2-Phenyl-1,3-dioxolane | Wet SiO₂ | KHSO₄ (cat.), CH₂Cl₂ | Benzaldehyde |
This interactive table summarizes key functional group transformations facilitated by KHSO₄.
Role in Photoinduced Conversions and Transition Metal Catalysis
While potassium persulfate (K₂S₂O₈) is widely recognized as a potent oxidant in transition metal-catalyzed reactions and photoinduced transformations, the direct role of potassium hydrogen sulfate (KHSO₄) in these specific areas is less prominent and often supportive. acs.org
In the context of transition metal catalysis, KHSO₄ typically functions as an acidic promoter or co-catalyst rather than the primary catalytic species or oxidant. Its acidity can influence the catalytic cycle, for example, by facilitating ligand exchange or protonolysis steps. However, comprehensive studies detailing KHSO₄ as a key player in controlling the mechanism of transition metal-catalyzed reactions are not as common as those for other reagents. acs.org The development of catalysts often focuses on the metal center and its direct ligand environment, with additives like KHSO₄ playing a secondary, albeit sometimes crucial, role. acs.orgaip.org
Similarly, in photoinduced conversions, which frequently involve radical intermediates, the sulfate radical anion (SO₄⁻•) is a key species. acs.org This radical is typically generated from potassium persulfate (K₂S₂O₈) through thermal or photochemical cleavage of the peroxide bond, or via a single-electron transfer from a transition metal. The role of KHSO₄ in these processes is generally limited to controlling the pH of the reaction medium, which can be critical for the stability of reactants and the efficiency of the photochemical process. There is limited evidence to suggest that KHSO₄ itself is directly involved in the photo-excitation or primary radical-generating steps.
Advanced Applications and Environmental Research
Advanced Reduction Processes (ARPs) in Water Treatment
A new class of water treatment technologies, known as Advanced Reduction Processes (ARPs), has been developed to degrade oxidized contaminants that are resistant to conventional methods. nih.govnih.gov These processes utilize reducing agents, such as sulfite (B76179), in combination with activation methods like ultraviolet (UV) light to generate highly reactive reducing radicals. nih.govnih.gov Among these, the UV/sulfite system has been identified as a particularly effective ARP for tackling a wide range of contaminants. nih.govnih.gov
The cornerstone of the UV/sulfite ARP is the generation of hydrated electrons (e⁻ₐᵩ), one of the most powerful reducing species known. researchgate.netnih.gov When an aqueous solution containing sulfite ions (SO₃²⁻) is irradiated with UV light, the sulfite acts as a chemical sensitizer, absorbing the UV photons and undergoing photoexcitation. nih.govacs.org This process leads to the formation of a hydrated electron and a sulfite radical (•SO₃⁻). researchgate.net
The hydrated electron is a potent reductant with a standard reduction potential of -2.9 V, enabling it to degrade a variety of recalcitrant chemical contaminants. researchgate.netresearchgate.net The effectiveness of this process is rooted in the ability of sulfite to absorb UV light and efficiently produce these highly reactive species. nih.gov The generation of hydrated electrons can be promoted by increasing either the sulfite concentration or the solution's pH. researchgate.net
Recent research has also uncovered a previously overlooked role for sulfite beyond its function as a photosensitizer. nih.gov Studies using gamma irradiation to directly produce hydrated electrons showed that higher concentrations of sulfite (from 0.1 to 1 M) significantly accelerated the defluorination of perfluoroalkyl sulfonates (PFSAs), by up to 15-fold. nih.gov This enhancement is attributed to noncovalent interactions between sulfite and fluorine atoms, which reduce the C-F bond dissociation energy, and an acceleration of the reaction between the hydrated electron and the PFSA. nih.gov
The reactive species generated in the UV/sulfite process, primarily the hydrated electron (e⁻ₐᵩ) and to a lesser extent the hydrogen atom (H•), are responsible for the degradation of emerging contaminants. researchgate.netnih.gov These contaminants are often organic compounds like pharmaceuticals, personal care products, and per- and polyfluoroalkyl substances (PFAS) that are persistent in the environment. researchgate.netnih.gov
The degradation mechanism involves the transfer of an electron from the reducing radical to the contaminant molecule, initiating a chain of reactions that breaks it down into simpler, less harmful products. nih.gov For halogenated compounds, this process is known as reductive dehalogenation. nih.gov
The UV/sulfite system has proven effective against a variety of contaminants:
Per- and Polyfluoroalkyl Substances (PFAS): These are highly recalcitrant compounds. The UV/sulfite process can effectively degrade them through reductive defluorination. nih.govacs.org For example, the system has been shown to degrade perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). researchgate.netunh.edu
Chlorinated Organic Compounds: Compounds such as 2,4-dichlorophenol (B122985) and monochloroacetic acid are readily degraded. nih.govnih.gov
Nitrate (B79036) and Perchlorate (B79767): These oxidized inorganic contaminants can be successfully reduced. nih.govnih.gov
Pharmaceuticals: The degradation of ciprofloxacin (B1669076) has been demonstrated, with the hydrated electron being the predominant radical responsible for its breakdown at a pH of 8.5. nih.gov
The table below summarizes the findings of various studies on the degradation of emerging contaminants using the UV/sulfite process.
Table 1: Degradation of Emerging Contaminants by UV/Sulfite Process
| Contaminant | Key Reactive Species | pH Condition | Observations |
|---|---|---|---|
| Perfluorooctanoic Acid (PFOA) | Hydrated Electron (e⁻ₐᵩ) | Alkaline (e.g., pH 12) | Hydrated electrons induce a defluorination pathway. researchgate.net |
| Ciprofloxacin (CIP) | Hydrated Electron (e⁻ₐᵩ), Hydrogen Atom (H•) | 8.5 | e⁻ₐᵩ is the predominant radical; process is highly efficient in defluorination. nih.gov |
| Perchlorate (ClO₄⁻) | Reducing Radicals | > 7.0 | Effectiveness improves with increasing pH. nih.govnih.gov |
| Nitrate (NO₃⁻) | Reducing Radicals | 7.0 | Degrades more rapidly than perchlorate. nih.govnih.gov |
The efficiency of contaminant degradation in UV/sulfite systems is influenced by several operational parameters. Optimizing these factors is crucial for the practical application of this technology in water and wastewater treatment. acs.orgny.govwaterrf.org
pH: The pH of the solution is a critical factor. Alkaline conditions (pH > 9) generally favor the degradation process. researchgate.netnih.gov This is because the sulfite ion (SO₃²⁻), which is the primary species that absorbs UV light to produce hydrated electrons, becomes the dominant form at higher pH levels. nih.gov
Presence of Oxygen: The UV/sulfite process is generally more effective under anoxic (oxygen-free) conditions. researchgate.netuvsolutionsmag.com Dissolved oxygen is a potent scavenger of hydrated electrons, which can significantly reduce the efficiency of the reductive process. uvsolutionsmag.com
Addition of Enhancers: Research has shown that the efficiency of the UV/sulfite system can be significantly improved by adding other substances. For instance, the addition of iodide (I⁻) can accelerate the degradation of PFAS by up to three times, attributed to an enhanced availability of hydrated electrons. acs.org Similarly, a biochar-surfactant system has been shown to enhance PFAS degradation at neutral pH by creating microenvironments that prolong the longevity of reductive radicals. nih.gov
UV Light Source: Both low-pressure (LP) and medium-pressure (MP) UV lamps can be used, with the choice affecting the process efficiency and economics. uvsolutionsmag.com
Table 2: Optimization Parameters for UV/Sulfite Systems
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| pH | Alkaline (e.g., > 9.0) | Maximizes the concentration of SO₃²⁻, the primary photosensitizer. nih.govresearchgate.net |
| Sulfite Concentration | Optimized (e.g., not exceeding 10 mM in some cases) | Balances the generation of e⁻ₐᵩ with self-scavenging effects. nih.govuvsolutionsmag.com |
| Dissolved Oxygen | Anoxic (low O₂) | Oxygen is a strong scavenger of hydrated electrons, inhibiting the reduction process. uvsolutionsmag.com |
Advanced Oxidation Processes (AOPs) are another category of water treatment technologies that rely on the generation of highly reactive radicals. mdpi.com However, AOPs produce powerful oxidizing species, most notably the hydroxyl radical (•OH), whereas ARPs produce reducing species like the hydrated electron. nih.govmdpi.com
The fundamental difference in the reactive species dictates the types of contaminants each process can effectively treat.
AOPs (e.g., UV/H₂O₂): These are effective for degrading a wide range of organic pollutants that are in a reduced or neutral state. mdpi.comnih.govresearchgate.net The hydroxyl radical attacks organic molecules through hydrogen abstraction or addition to double bonds. researchgate.net
ARPs (e.g., UV/Sulfite): These are particularly suited for degrading contaminants that are already in a highly oxidized state and are therefore resistant to further oxidation. uvsolutionsmag.commdpi.com This includes halogenated compounds (like PFAS), oxyanions (like perchlorate and bromate), and some nitroaromatic compounds. acs.orguvsolutionsmag.com
While AOPs are more established, ARPs offer a crucial alternative for a specific and challenging set of pollutants. mdpi.com In some cases, the combination of both processes can be beneficial. For example, the UV/sulfite system can operate as an AOP in the presence of oxygen, where the initial sulfite radical can lead to the formation of oxidizing species like the sulfate (B86663) radical (SO₄•⁻). researchgate.netnih.govnih.gov This dual-functionality broadens the applicability of sulfite-based systems. researchgate.netdntb.gov.ua
Table 3: Comparison of Advanced Reduction Processes (ARPs) and Advanced Oxidation Processes (AOPs)
| Feature | Advanced Reduction Process (ARP) | Advanced Oxidation Process (AOP) |
|---|---|---|
| Primary Reactive Species | Hydrated Electron (e⁻ₐᵩ), Hydrogen Atom (H•) mdpi.com | Hydroxyl Radical (•OH) mdpi.com |
| Example System | UV/Sulfite nih.gov | UV/Hydrogen Peroxide (H₂O₂) nih.govresearchgate.net |
| Mechanism | Reductive transformation (electron donation) acs.org | Oxidative degradation (electron abstraction) mdpi.com |
| Target Contaminants | Highly oxidized and halogenated compounds (e.g., PFAS, perchlorate) acs.orguvsolutionsmag.com | Electron-rich organic compounds (e.g., phenols, pesticides) researchgate.netyoutube.com |
| Advantage | Effective for AOP-resistant pollutants. uvsolutionsmag.commdpi.com | Broad applicability for many organic contaminants. mdpi.com |
| Limitation | Inhibited by electron scavengers like oxygen and nitrate. uvsolutionsmag.com | Less effective for highly oxidized contaminants. mdpi.com |
Flue Gas Desulfurization (FGD) Technologies
Flue gas desulfurization (FGD) encompasses a group of technologies designed to remove sulfur dioxide (SO₂) from the exhaust gases of fossil-fuel combustion, primarily from power plants and industrial facilities. wikipedia.orgmicronicsinc.com Wet scrubbing is one of the most common and efficient methods, where the flue gas is brought into contact with an alkaline slurry to absorb the acidic SO₂. wikipedia.orgmicronicsinc.com
In wet FGD systems, an alkaline reagent is used to neutralize and capture SO₂. youtube.comyoutube.com While limestone (calcium carbonate) and lime (calcium hydroxide) are common reagents, the fundamental chemistry involves the absorption of SO₂ into the aqueous slurry, where it dissolves and forms sulfurous acid (H₂SO₃), which then dissociates into bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. wikipedia.orgfrontiersin.org
The key reaction steps are:
Absorption: Gaseous SO₂ dissolves in the water of the scrubbing slurry. frontiersin.org SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)
Neutralization: The sulfurous acid reacts with the alkaline agent (represented here by a generic hydroxide (B78521), OH⁻, which would be supplied by dissolved lime or a more soluble alkali like potassium hydroxide) to form sulfite. epa.gov H₂SO₃(aq) + 2OH⁻(aq) → SO₃²⁻(aq) + 2H₂O(l)
The resulting sulfite salt (e.g., calcium sulfite or potassium sulfite) is a key intermediate. wikipedia.orgmicronicsinc.com In many FGD systems, particularly those aiming to produce a commercially viable byproduct, this sulfite is further oxidized to sulfate. tandfonline.comutexas.edu This is achieved by injecting air (oxygen) into the slurry, a process known as forced oxidation. frontiersin.orggoogle.com
Oxidation: The sulfite is oxidized to sulfate. frontiersin.orgtandfonline.com 2CaSO₃(s) + O₂(g) → 2CaSO₄(s)
The final product, calcium sulfate (gypsum), can be recovered and sold for use in products like wallboard, offsetting the cost of the pollution control system. wikipedia.orggoogle.com The entire process hinges on the initial efficient absorption of SO₂ to form a sulfite solution or slurry. epa.govresearchgate.net The oxidation of sulfite is a critical step that can be influenced by catalysts like transition metal ions and inhibitors. tandfonline.comutexas.eduresearchgate.net
Formation of Magnesium Sulfite and its Oxidation to Sulfate
In magnesium-based wet flue gas desulfurization (FGD) systems, sulfur dioxide (SO₂) from exhaust gases is absorbed by a slurry containing a magnesium compound, typically magnesium hydroxide (Mg(OH)₂). researchgate.netyokogawa.com This reaction leads to the formation of magnesium sulfite (MgSO₃). lpnu.uawikipedia.org The primary chemical reaction is:
Mg(OH)₂ + SO₂ → MgSO₃ + H₂O epa.gov
MgSO₃ + ½O₂ → MgSO₄
The kinetics of this oxidation process are influenced by several factors. Research indicates the reaction is approximately 0.88 order with respect to magnesium sulfite. acs.orgresearchgate.net The maximum oxidation rate is typically achieved at a pH value near 6.5. acs.orgresearchgate.net The process is generally controlled by the diffusion of oxygen from the gas phase into the liquid slurry. acs.orgresearchgate.net However, it is sometimes advantageous to limit this oxidation, as the thermal decomposition of MgSO₄ requires more energy to regenerate magnesium oxide than the decomposition of MgSO₃. epa.gov
Utilization of FGD By-products (e.g., in Acid Mine Drainage Inhibition)
The by-products generated from flue gas desulfurization (FGD) processes, which include materials like calcium sulfite and magnesium sulfate, have various beneficial applications. wikipedia.orgunt.edu One significant environmental use is in the mitigation of acid mine drainage (AMD), a major water quality issue in coal mining regions. p2infohouse.org AMD occurs when iron pyrite (B73398) in abandoned mines reacts with water and oxygen, producing highly acidic water with elevated metal concentrations. p2infohouse.org
FGD by-products, which are often alkaline, can be used to create a grout or seal in abandoned mine openings. p2infohouse.orgepa.gov This application serves two main purposes:
Neutralization : The inherent alkalinity of the FGD by-products helps to neutralize the acidity of the water within the mine, raising the pH. epa.gov
By sealing the mine, the goal is to inundate the mine voids, which forces out atmospheric oxygen and inhibits the oxidation of pyrite, thus reducing the formation of new acid drainage. epa.gov While studies have shown success in reducing flow, achieving significant improvements in water quality often requires effective coverage of mine surfaces in addition to simply sealing the openings. p2infohouse.org Other applications for these by-products include use as an agricultural liming agent and in construction materials like mortar and road base stabilization. nih.govresearchgate.netmcilvainecompany.com
Environmental Remediation Research
This compound and related sulfur compounds are central to emerging environmental remediation techniques designed to break down persistent pollutants in water.
Sulfate-Radical-Based Advanced Oxidation Processes (SR-AOPs)
Sulfate-radical-based advanced oxidation processes (SR-AOPs) are a promising technology for treating industrial wastewater containing refractory organic pollutants that are resistant to conventional biological treatments. nih.govnih.govfrontiersin.orgwikipedia.org These processes rely on the generation of highly reactive sulfate radicals (SO₄•⁻), which are powerful oxidizing agents capable of degrading a wide range of complex organic molecules. nih.govmdpi.com
The sulfate radical has a high redox potential (2.5–3.1 V) and a longer half-life (30–40 µs) compared to the hydroxyl radical, another strong oxidant used in AOPs. nih.govfrontiersin.org This allows for more effective and selective oxidation of target contaminants across a broader pH range. nih.govfrontiersin.org The precursors for generating these radicals are typically persulfate salts, such as potassium persulfate (K₂S₂O₈) or peroxymonosulfate (B1194676) (PMS), which is a component of Oxone (2KHSO₅•KHSO₄•K₂SO₄). mdpi.commdpi.com Sulfites, including this compound, can also be involved in radical-generating chain reactions. digitellinc.comnih.gov
Activation Methods for Sulfate Radical Generation (Thermal, UV, Metal Ion)
Persulfate and peroxymonosulfate are stable molecules and require an external energy source or catalyst to break their O-O peroxide bond and generate sulfate radicals. frontiersin.orgmdpi.commdpi.com Common activation methods include:
Thermal Activation : High temperatures (e.g., >50°C) can provide the necessary energy to cleave the peroxide bond (S₂O₈²⁻ → 2 SO₄•⁻). nih.govmdpi.com Increasing the temperature generally accelerates the decomposition of persulfate and the generation of sulfate radicals, leading to faster pollutant degradation. nih.gov However, this method can be energy-intensive. acs.org
UV Radiation : Ultraviolet (UV) light can also induce the homolytic cleavage of the peroxide bond, effectively generating sulfate radicals. nih.govmdpi.comresearchgate.net The efficiency of UV activation can be pH-dependent, with sulfate radicals being dominant in acidic conditions and potentially converting to hydroxyl radicals at higher pH levels. nih.gov
Metal Ion Activation : Transition metal ions, particularly iron (Fe²⁺) and cobalt (Co²⁺), are effective catalysts for activating persulfate and PMS. nih.govmdpi.commdpi.com The metal ion donates an electron, which breaks the peroxide bond and generates a sulfate radical. For example, Fe²⁺ activates persulfate via the reaction: S₂O₈²⁻ + Fe²⁺ → Fe³⁺ + SO₄•⁻ + SO₄²⁻. mdpi.com This method is highly efficient, though it can require management of the metal ions in the treated water. mdpi.com
Degradation of Refractory Organic Pollutants
SR-AOPs have proven effective in degrading a wide variety of persistent and toxic organic pollutants found in wastewater. nih.govnih.gov These include pharmaceuticals, personal care products (PPCPs), endocrine-disrupting compounds (EDCs), industrial dyes, pesticides, and antibiotics. nih.govmdpi.com The non-selective nature of the sulfate radical allows it to attack and mineralize these complex structures into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions. nih.gov
Research has demonstrated high removal efficiencies for various pollutants using different activation methods. For instance, the Fe²⁺-activated persulfate system has been used to treat olive mill wastewater, and a solar-KPS-Fe²⁺ process has been applied to winery wastewater. mdpi.com The table below summarizes findings on the degradation of specific organic pollutants.
| Pollutant | Oxidant Source | Activation Method | Removal Efficiency | Reference |
|---|---|---|---|---|
| Tetracycline (TTC) | Persulfate (PS) | Thermal (70°C) | Complete elimination in 30 min | nih.gov |
| Rhodamine B (RhB) | Peroxymonosulfate (PMS) | Transition Metal (Ni-CoOOH) | ~4.3 times higher rate than pure CoOOH | mdpi.com |
| Methyl Orange (MO) | Sulfate (from Na₂SO₄) | Photoelectrochemical (WO₃) | 95% in 80 min | mdpi.com |
| Olive Mill Wastewater (COD) | Persulfate (PS) | Transition Metal (Fe²⁺) | 46.7% COD removal | mdpi.com |
| Winery Wastewater (TOC) | Potassium Persulfate (KPS) | Solar + Transition Metal (Fe²⁺) | High TOC removal | mdpi.com |
Mechanistic Studies of Sulfate Radical Reactions
The mechanism of pollutant degradation in SR-AOPs involves a series of complex radical chain reactions. When sulfite (SO₃²⁻) is the precursor or is involved in the process, the reaction pathway can be initiated by its oxidation to form the sulfite radical (•SO₃⁻). digitellinc.comnih.gov This radical reacts rapidly with dissolved oxygen to produce the peroxymonosulfate radical (SO₅•⁻). digitellinc.comresearchgate.net
The peroxymonosulfate radical is a key intermediate that can subsequently react with another sulfite molecule or undergo self-reaction to generate the highly potent sulfate radical (SO₄•⁻). nih.govresearchgate.net The sulfate radical (SO₄•⁻) is the primary oxidant responsible for attacking and breaking down organic pollutant molecules. nih.govsemanticscholar.org This process creates a chain reaction where radicals are continuously generated and consumed, leading to the efficient destruction of contaminants. researchgate.net Studies using electron spin resonance (ESR) have confirmed the formation of both sulfite (•SO₃⁻) and sulfate (SO₄•⁻) radicals during these oxidation processes. nih.gov
Wastewater Denitrification with Sulfite as Electron Donor
Sulfite (SO₃²⁻), a reduced inorganic sulfur compound, has been identified as a potential electron donor for biological denitrification in wastewater treatment. uc.cl This process is an alternative to the more common use of organic electron donors and other inorganic sulfur compounds like elemental sulfur (S⁰) and sulfide (B99878) (HS⁻). uc.cl Due to its high solubility, sulfite may offer higher denitrification rates compared to the less soluble elemental sulfur. uc.cl
Autotrophic denitrification utilizes inorganic compounds like sulfite as an energy source for microorganisms to reduce oxidized nitrogen compounds (nitrate and nitrite) to nitrogen gas. mdpi.com The use of sulfur-based electron donors is considered a cost-effective and environmentally friendly technology for nitrogen removal. nih.gov Various sulfur species, including sulfide, elemental sulfur, and thiosulfate (B1220275), have been successfully used in sulfur-based autotrophic denitrification processes. mdpi.com
Sulfite Removal from Wastewater
The removal of sulfite and sulfate from industrial wastewater is crucial to prevent environmental contamination and comply with discharge regulations. yasa.ltdsamcotech.comsaltworkstech.com Several methods are available for the removal of these sulfur compounds, including chemical precipitation, membrane filtration, and ion exchange. yasa.ltdsamcotech.comsaltworkstech.com
One common method for removing large quantities of sulfate is anion exchange, where negatively charged ions like sulfate are exchanged for chloride ions. yasa.ltd Chemical precipitation using agents like barium chloride can also be employed to precipitate barium sulfate. saltworkstech.com Another approach involves the use of hydrated lime (Ca(OH)₂) to precipitate sulfate as gypsum. samcotech.com
For sulfite specifically, this compound solutions are used in industrial water treatment. essecouk.com In the context of recovering valuable resources, processes have been developed to recover potassium from waste waters, which can then be utilized in various applications, including the purification of the same wastewater. google.com Efficient schemes for recovering potassium chloride from liquid effluents generated during the production of potassium sulfate have also been reported, allowing for its reuse in the production process. researchgate.net
Agricultural and Plant Science Research
This compound and related potassium-sulfur compounds are subjects of research in agriculture and plant science due to their roles as fertilizers and their effects on plant growth, nutrient uptake, and stress tolerance. google.comgoogle.comdergipark.org.tr this compound is proposed as a liquid fertilizer, particularly as a starter fertilizer for in-furrow applications, because it has a low salt index and is less likely to cause phytotoxicity compared to other potassium sources like potassium chloride and potassium sulfate. google.comgoogle.com
Research has shown that potassium fertilizers can significantly impact crop yield and quality. Studies on various crops, including wheat, faba bean, cotton, and rice, have demonstrated that potassium sulfate fertilization can increase yields. ekb.eg In pepper plants grown under high-temperature stress, the application of potassium sulfate, either through soil or foliar application, had a positive effect on plant growth and mitigated membrane injury. dergipark.org.tr Similarly, in milk thistle, increasing doses of potassium sulfate were found to enhance the plant's biological properties, including its elemental and polyphenol content. nih.gov
The interaction between potassium and other nutrients is also an area of study. For example, research on Chinese cabbage has indicated a positive correlation between the sulfur and potassium content in shoots, suggesting potassium's role as a counter-cation for sulfate during transport and storage in the plant. nih.gov In orchard cultivation, the application of potassium sulfate as a potassium fertilizer has been studied for its effects on soil nutrient content, microbial community structure, and the abundance of functional genes related to the sulfur cycle. mdpi.com
This compound as a Liquid Fertilizer
The application of potassium through liquid fertilizers, a practice known as fertigation, offers distinct advantages in nutrient management. Using soluble forms like potassium sulfate allows for precise delivery of nutrients directly to the root zone, which can influence soil chemistry and nutrient availability more immediately than granular applications. umaine.edu
Research on northern highbush blueberry compared the effects of liquid potassium sulfate (K₂SO₄) and potassium thiosulfate (KTS) with granular K₂SO₄. The study found that fertigation with either liquid potassium source resulted in lower soil pH and significantly higher concentrations of potassium (K), calcium (Ca), magnesium (Mg), and sulfur (S) in the soil solution directly under the drip emitters. umaine.edu Specifically, the concentration of potassium in the soil solution increased by 25% with liquid potassium sulfate and 39% with potassium thiosulfate compared to controls. umaine.edu This demonstrates the efficiency of liquid applications in making essential nutrients readily available to plants. umaine.edu While no direct yield benefits were observed within the two-year study period, the changes in soil nutrient status and increased leaf K concentrations suggest a positive long-term impact. umaine.edu
Table 1: Comparative Effects of Liquid vs. Granular Potassium Application
| Parameter | Liquid Application (Fertigation) | Granular Application |
|---|---|---|
| Nutrient Availability | Higher immediate concentration of K, Ca, Mg, and S in soil solution. umaine.edu | Slower release, higher K concentration at the edge of the wetting front. umaine.edu |
| Soil pH | Resulted in lower pH under drip emitters. umaine.edu | Less immediate impact on pH. |
| Leaf Nutrient Status | Greener leaves and greater whole-plant leaf K concentrations. umaine.edu | Lower leaf K concentrations compared to fertigation. umaine.edu |
Impact on Seed Germination and Phytotoxicity
Phytotoxicity refers to the adverse effects on plant growth caused by specific substances, which can include inhibition of seed germination or damage to seedlings. nih.govmdpi.com Germination bioassays are standard methods for evaluating the potential toxicity of chemical compounds, composts, and industrial wastes. nih.govmdpi.com
The germination index (GI) is a key metric used in these tests, combining measurements of seed germination percentage and root elongation to provide a comprehensive assessment of phytotoxicity. researchgate.net A GI value below 60% is typically considered indicative of high phytotoxicity, suggesting the substance is unfavorable for plant growth. researchgate.net Factors such as high electrical conductivity (salinity), the presence of heavy metals, ammonia, or low-molecular-weight organic acids can contribute to phytotoxic effects. mdpi.com
While direct studies on this compound's phytotoxicity are not prevalent, research on other substances provides insight. For instance, studies on agro-industrial biowaste have shown that materials with high electrical conductivity can inhibit seed germination and root elongation in sensitive species like lettuce and radish. mdpi.com This suggests that the application of any water-soluble salt, including this compound, must be managed carefully to avoid creating saline conditions that could negatively impact seed germination and early plant development.
Table 2: Germination Index (GI) and Phytotoxicity Levels
| Germination Index (GI) Value | Phytotoxicity Level | Interpretation |
|---|---|---|
| > 80% | None / Low | Substance may have a stimulatory effect on seed germination. researchgate.net |
| 60% - 80% | Moderate | Represents the toxicity threshold for compost products. researchgate.net |
Effects on Crop Yield and Quality under Stress Conditions
Potassium plays a vital role in helping plants mitigate the impacts of abiotic stresses like drought and salinity. researchgate.netiau.ir It is essential for functions that control water balance, osmoregulation, and enzyme activation, which collectively enhance plant tolerance to adverse environmental conditions. researchgate.netuoz.ac.ir
Drought Stress: Research has consistently shown that the application of potassium sulfate can alleviate the negative effects of water scarcity.
In a study on quinoa , the application of potassium sulfate increased seed yield by an average of 25.8% compared to no application across all irrigation treatments, including stress conditions. uoz.ac.ir
For summer savory , using potassium sulfate under severe drought stress led to notable increases in plant height (62.14%) and total chlorophyll (B73375) (87.35%), indicating improved plant health and photosynthetic capacity. shahed.ac.ir
In canola , the interaction of potassium sulfate application with late-season drought stress resulted in the highest seed yield and oil yield. researchgate.net
Salinity Stress: Soil salinity is another major stressor that limits crop productivity. Potassium application can help counteract these effects.
In a pot study on mung beans , increasing salinity levels progressively reduced seed yield. iau.iroiccpress.com However, the application of potassium sulfate significantly increased both seed yield and biological yield at all salinity levels. iau.iroiccpress.com The lowest yield was recorded in the treatment with the highest salinity (6 dS/m) and no potassium fertilizer, while the highest yields were in non-stressed plants receiving potassium. iau.iroiccpress.com
Table 3: Research Findings on Potassium Sulfate Application Under Stress
| Crop | Stress Type | Key Findings | Reference |
|---|---|---|---|
| Quinoa | Drought | Seed yield increased by an average of 25.8% with potassium sulfate application. | uoz.ac.ir |
| Summer Savory | Drought | Increased plant height, chlorophyll a, b, and total chlorophyll under stress. | shahed.ac.ir |
| Canola | Drought | Highest seed yield and oil yield achieved with potassium sulfate under stress. | researchgate.net |
| Mung Bean | Salinity | Application of potassium sulfate significantly increased seed and biological yield, mitigating salinity effects. | iau.iroiccpress.com |
Hydroponic Systems and Nutrient Management
In hydroponic systems, where plants are grown in a soilless medium, precise nutrient management is fundamental for success. upstartfarmers.com Potassium (K) is a primary macronutrient essential for numerous plant functions, including activating enzymes, regulating stomatal opening for gas exchange, and influencing fruit size, color, and quality. hortamericas.com
Potassium sulfate is a valuable fertilizer in hydroponics because it supplies both potassium and sulfur without adding extra nitrogen, which allows for more flexible and independent control of nutrient ratios. hortamericas.comgreengardenvibes.ca The required concentration of potassium varies by crop and growth stage, typically ranging from 100 to 300 parts per million (ppm). hortamericas.com
Table 4: Common Potassium Sources in Hydroponic Formulations
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Potassium Sulfate | K₂SO₄ | Provides both potassium and sulfur; useful when nitrogen levels need to be controlled independently. hortamericas.comgreengardenvibes.ca |
| Potassium Nitrate | KNO₃ | A primary source of both potassium and nitrogen (in nitrate form). hortamericas.com |
| Monopotassium Phosphate (B84403) | KH₂PO₄ | Supplies both potassium and phosphorus; a common P source in commercial mixes. ufl.edu |
| Potassium Chloride | KCl | Used to increase potassium levels, but must be used carefully to avoid chloride toxicity. hortamericas.comufl.edu |
Sulfate Uptake and Cycling in Ecosystems
The sulfur cycle is a critical biogeochemical process in terrestrial and aquatic ecosystems. usda.gov Sulfur enters ecosystems from mineral weathering, atmospheric deposition, and the decomposition of organic matter. usda.gov In soil, sulfur exists in both organic and inorganic forms. The most mobile and plant-available inorganic form is sulfate (SO₄²⁻). usda.gov The retention and movement of sulfate in soils are governed by factors such as soil pH, sulfate concentration, and the presence of other ions. usda.gov
Microbial activity is the engine of the sulfur cycle. Key processes include:
Mineralization: Microbes decompose organic matter, converting organic sulfur into inorganic sulfate, making it available for plant uptake. usda.gov
Immobilization: Microorganisms assimilate inorganic sulfate into their own biomass. usda.gov
Sulfate Reduction: In anaerobic (oxygen-free) environments, such as marine sediments, specialized microbes use sulfate as an oxidant to break down organic matter, producing hydrogen sulfide (H₂S). nih.govnih.gov
Sulfide Oxidation: The resulting sulfide can be reoxidized back to sulfate or intermediate sulfur compounds like sulfite, thiosulfate, and elemental sulfur, often by other microbial groups. nih.gov
Table 5: Key Processes in the Biogeochemical Sulfur Cycle
| Process | Description | Environment | Key Outcome |
|---|---|---|---|
| Mineralization | Conversion of organic sulfur to inorganic sulfate by microbes. usda.gov | Aerobic soils | Increases sulfate availability for plants. |
| Immobilization | Uptake of inorganic sulfate by microbial cells. usda.gov | Aerobic soils | Temporary storage of sulfur in microbial biomass. |
| Dissimilatory Sulfate Reduction (DSR) | Microbial reduction of sulfate to sulfide for energy. nih.gov | Anaerobic sediments | Production of hydrogen sulfide. |
| Sulfide Oxidation | Oxidation of sulfide back to sulfate or intermediates. nih.gov | Anoxic/Oxic interfaces | Regeneration of sulfate, completing the cycle. |
Advanced Analytical Techniques and Method Development
Spectroscopic Methods
Spectroscopic techniques are instrumental in the analysis of sulfites, leveraging the interaction of electromagnetic radiation with the sulfite (B76179) ion or its derivatives to enable quantification.
A novel and rapid method for the microdetermination of sulfite has been developed using Diffuse Reflectance Fourier Transform Infrared Spectroscopy (DRS-FTIR) with a potassium bromide (KBr) matrix. nih.gov This technique is noted for its simplicity, speed, and precision. nih.gov The quantification is based on selecting an analytical peak at 495 cm⁻¹ from the three vibrational peaks observed for sulfite. nih.govphotonics.com A significant advantage of this method is the minimal sample size required; a single drop is sufficient for the analysis. nih.govacs.org
The DRS-FTIR method has demonstrated high sensitivity, with a low limit of detection (LOD) and limit of quantification (LOQ). nih.gov Researchers have successfully applied this technique to determine sulfite content in various alcoholic and non-alcoholic beverages. photonics.comacs.org The method is advantageous as it requires no sample pretreatment and is free from interionic effects of foreign species. nih.gov The rapid nature of the analysis, with spectral information obtainable within 10 seconds, allows for a high sample throughput. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Analytical Peak | 495 cm⁻¹ | nih.govphotonics.com |
| Limit of Detection (LOD) | 8 ng of SO₃²⁻ per 0.1 g of KBr matrix | nih.govacs.org |
| Limit of Quantification (LOQ) | 40 ng of SO₃²⁻ per 0.1 g of KBr matrix | nih.govacs.org |
| Linear Range (in solution) | 5–500 µg/mL | nih.govacs.org |
| LOD (in solution) | 0.8 µg/mL | nih.govacs.org |
| Relative Standard Deviation (RSD) for beverage samples | 2.4–7.8% | nih.gov |
Ultraviolet-Visible (UV-Vis) spectrophotometry is frequently coupled with High-Performance Liquid Chromatography (HPLC) for the quantification of sulfites. usda.govnih.govacs.org In this arrangement, the HPLC separates the sulfite from other components in the sample matrix, and the UV-Vis detector measures the absorbance of the sulfite ion at a specific wavelength. semanticscholar.orgresearchgate.net
This method allows for the determination of both free and total sulfite in various food products. usda.govnih.govacs.org The resolution of sulfite from interfering components in food samples can be optimized by adjusting the acid concentration of the eluent and selecting an appropriate analytical wavelength, such as 210 nm or 276 nm. usda.govacs.org Research has demonstrated that this approach provides analytical accuracy comparable to or better than previously established methods for sulfite analysis in food. acs.org The minimum detectable levels depend on the analytical column used. usda.govnih.govacs.org
Chromatographic Techniques
Chromatography is a cornerstone of sulfite analysis, providing powerful separation capabilities that are essential when dealing with complex sample matrices like foods and beverages.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of both free and total sulfite in a variety of food products. usda.govacs.org The method involves separating sulfite from the sample matrix before its quantification by a detector. semanticscholar.orgresearchgate.net While UV-Vis detectors are common, other detection methods can be employed to enhance sensitivity and selectivity.
For instance, a highly sensitive fluorometric method has been developed for determining total sulfite in wine. nih.gov This approach involves the derivatization of sulfite with N-(9-acridinyl) maleimide (B117702) (NAM) to form a strongly fluorescent product, which is then separated by HPLC and quantified by a fluorescence detector. nih.gov This method is simple, rapid, and requires only a small sample volume. nih.gov Another approach uses electrochemical detection, which offers high sensitivity and selectivity for sulfite analysis in food samples. usda.govacs.org
| Detector | Matrix | Key Findings | Reference |
|---|---|---|---|
| UV-Vis | Acidified vegetables, dried apples, instant potatoes | MDL of 0.5 mg/L (10-cm column) and 1.5 mg/L (30-cm column). RSD <2% for vegetables. | usda.govnih.gov |
| Fluorescence | Wine | Requires derivatization with NAM. Detection limit of 1 ng. Linear range of 0.25-4 mg/L. | nih.gov |
| Electrochemical | Various foods | Offers high sensitivity and selectivity. Analytical errors of 3.3% for free sulfite (300 mg/L) and 5.0% for total sulfite (360 mg/L) in sausage. | usda.govacs.org |
Ion Chromatography (IC) has emerged as a promising, rapid, and sensitive technique for the determination of sulfites in foods. nih.gov It can provide a wealth of information, including the quantification of free sulfite, total sulfite, and its oxidation product, sulfate (B86663). nih.govjst.go.jp This method is considered more specific than traditional methods like the Monier-Williams procedure because it avoids interference from non-sulfite sulfur compounds that can yield false positives. nih.gov
Recent advancements in IC include the use of high-capacity anion exchange columns and amperometric or conductivity detection. lcms.czmetrohm.com The use of an alkaline eluent and stabilization solution allows for the accurate analysis of total sulfite across various sample matrices. lcms.cz Formaldehyde can also be used as a stabilizer to prevent the oxidation of sulfite during sample preparation, further enhancing the accuracy of the determination of free sulfite. jst.go.jp The combination of a high-capacity column with an alkaline eluent facilitates the effective separation of sulfite from interfering organic acids present in the sample. lcms.cz
Electrochemical Methods
Electrochemical methods offer a simple, fast, affordable, and sensitive alternative to traditional techniques for sulfite determination. srce.hr These methods are based on the electrocatalytic oxidation or reduction of sulfite at the surface of a modified electrode. srce.hrmdpi.com The resulting current is proportional to the sulfite concentration.
A variety of materials have been used to modify electrodes to enhance their sensitivity and selectivity towards sulfite. These include lanthanum perovskite-type oxide (LaFeO₃) composites, praseodymium hexacyanoferrate (PrHCF), and gold nanoparticles (AuNPs). srce.hr The choice of electrode material and electrochemical technique (e.g., amperometry, differential pulse voltammetry) influences the method's linear range and limit of detection. srce.hrresearchgate.net A key advantage of detecting sulfite via electrochemical reduction is the avoidance of interference from common antioxidants, such as ascorbic acid, which can be an issue in oxidation-based methods. mdpi.com
| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| LaFeO₃/graphene composite | Not Specified | 1.0–200.0 | 0.21 µM | srce.hr |
| Schiff-base modified graphite | Differential Pulse Voltammetry | 0.5–300.0 | 0.3 µM | srce.hr |
| AuNPs-rGO/GCE | Amperometry | 0.2–2300 | 45 nM | srce.hrresearchgate.net |
| Carbon nanotubes/ionic liquid | Electrochemical Reduction | Not Specified | 1.6 ± 0.05 mmol L⁻¹ | mdpi.com |
Voltammetry for Sulfite Oxidation Studies
Voltammetry serves as a significant electrochemical technique for investigating the oxidation of sulfite. Studies have explored the anodic oxidation of sulfite on various electrode materials to understand the kinetics and mechanisms of this process. The oxidation of sulfite to sulfate is not only crucial for environmental remediation, such as the removal of sulfur dioxide from combustion gases, but also holds potential for energy generation in fuel cells.
Research using linear voltammetry on an Incoloy 800 anode in a neutral sodium sulfate solution has shown that the sulfite oxidation process is influenced by sulfite concentration. At higher concentrations, a significant depolarization of the anodic branches in voltammetric plots indicates that sulfite oxidation occurs directly on the electrode surface through an electronation process. mdpi.com This process is suggested to occur in a single monoelectronic step, potentially with the intermediate formation of dithionate. mdpi.com The exchange current density values indicate that Incoloy 800 exhibits a notable catalytic effect on the anodic oxidation of sulfite. mdpi.com Further chronoamperometric studies have revealed that the anodic oxidation of sulfite is controlled by the mass transfer of sulfite ions from the bulk solution to the electrode surface. mdpi.com
The pH of the solution plays a critical role in the oxidation pathway. In a neutral to slightly acidic pH range, the anodic process typically involves the oxidation of sulfite to dithionate. However, in alkaline solutions (pH > 12.5), the voltammetric wave shifts to more positive values, suggesting a direct oxidation of sulfite to sulfate. mdpi.com The surface condition of the electrode material also affects the kinetics of sulfite oxidation. For instance, studies on gold electrodes have demonstrated that the oxidation potential can be influenced by the presence or absence of a gold oxide coating on the electrode surface. mdpi.com
The choice of electrode material is a key factor in the efficiency of sulfite oxidation. Various materials have been investigated, including platinum, lead dioxide, and composite anodes like carbon-gold particle composites, to enhance the oxidation process. mdpi.comresearchgate.net
| Electrode Material | Voltammetric Technique | Key Findings |
| Incoloy 800 | Linear Voltammetry | Sulfite oxidation is controlled by mass transfer; exhibits significant catalytic effect. mdpi.com |
| Gold | Cyclic Voltammetry | Kinetics are affected by the conditioning of the metal surface. mdpi.com |
| Platinum | Cyclic Voltammetry | The analytical peak is due to sulfite oxidation to sulfate. researchgate.net |
| Lead Dioxide on Platinum | Linear Voltammetry | Demonstrates that sulfite is oxidized on the anode. mdpi.com |
| Carbon-Gold Particle Composite | Not specified | Developed for anodic oxidation of sulfites in a weak basic medium. mdpi.com |
Modified Electrodes for Sulfite Detection
To enhance the sensitivity, selectivity, and speed of sulfite detection, researchers have focused on the development of chemically modified electrodes. These modifications aim to improve the electrocatalytic activity towards sulfite oxidation, often resulting in lower oxidation peak potentials and higher peak currents.
One approach involves modifying a glassy carbon electrode with electro-deposited platinum particles on nitrogen-containing functional groups (PtNF-GC). This modified electrode demonstrates favorable electrocatalytic activity for sulfite oxidation, shifting the oxidation peak potential to a more negative value compared to a bare glassy carbon electrode or an unmodified platinum disk electrode. researchgate.net This sensor exhibits a linear relationship between the oxidation current peak and sulfite concentration over a specific range, with a defined detection limit. researchgate.net
Another type of modified electrode is a carbon paste electrode modified with ferrocene and carbon nanotubes. This sensor also shows enhanced performance for the voltammetric determination of sulfite, with the oxidation of sulfite occurring at a significantly less positive potential compared to an unmodified carbon paste electrode. bohrium.com The proposed method using this electrode has been highlighted as selective, simple, and precise for determining sulfite in various real samples. bohrium.com
Screen-printed electrodes (SPEs) modified with nanocomposites, such as MOWS₂, have also been developed for high-performance electrochemical sensing of sulfite. These modified SPEs show significantly increased oxidation signals for sulfite compared to bare SPEs, attributed to good electro-catalytic activities and the surface area impact of the nanocomposite. The use of SPEs offers advantages such as portability, suitability for small sample sizes, and disposability, which is beneficial when analyzing biological samples to avoid surface fouling.
The development of these modified electrodes contributes to the advancement of electroanalytical techniques for sulfite detection, offering improvements in key analytical parameters. echemcom.com
| Electrode Type | Modifier | Analytical Technique | Linear Range | Detection Limit |
| Glassy Carbon Electrode | Platinum particles on nitrogen-containing functional groups | Cyclic Voltammetry | Up to 10 mM | 100 µM researchgate.net |
| Carbon Paste Electrode | Ferrocene and carbon nanotubes | Cyclic Voltammetry | Two linear dynamic ranges | 0.1 µM bohrium.com |
| Screen-Printed Electrode | MOWS₂ Nanocomposite | Differential Pulse Voltammetry | 0.08 to 700.0 µM | 0.02 µM |
Titrimetric and Other Wet Chemical Methods
Iodometric Titration for Sulfite Assay
Iodometric titration is a widely used and established wet chemical method for the determination of sulfite concentration, particularly in aqueous samples like water. nemi.govrxmarine.com The fundamental principle of this method involves the reaction of sulfite with iodine in an acidified solution.
The procedure typically begins with the acidification of the sample containing sulfite. A standardized potassium iodide-iodate titrant is then added. nemi.govrxmarine.com The acid in the solution liberates free iodine from the iodide-iodate reagent. This free iodine then reacts with and is reduced by the sulfite ions present in the sample to form colorless iodide. rxmarine.cominstrumentchoice.com.au
To signal the completion of the reaction, a starch indicator is used. Once all the sulfite has been consumed, the first excess of free iodine reacts with the starch indicator to produce a distinct and permanent blue color, marking the endpoint of the titration. nemi.govrxmarine.commerckmillipore.com The concentration of sulfite in the original sample is then calculated based on the volume of the standardized titrant used to reach this endpoint. instrumentchoice.com.au
It is important to be aware of potential interferences that can affect the accuracy of the iodometric titration method. The presence of other oxidizable substances, such as sulfide (B99878) and ferrous iron, can react with the iodine, leading to erroneously high sulfite results. nemi.govrxmarine.com Conversely, certain metal ions, like copper (II), can catalyze the oxidation of sulfite to sulfate when the sample is exposed to air, resulting in lower measured sulfite concentrations. nemi.gov Nitrite can also interfere by reacting with sulfite in the acidic medium, but this can be mitigated by the addition of sulfamic acid. nemi.govrxmarine.com To counteract the catalytic effect of copper, a complexing agent like EDTA can be added during sample collection. nemi.gov
| Parameter | Description |
| Principle | An acidified sample containing sulfite is titrated with a standardized potassium iodide-iodate solution. Free iodine liberated reacts with sulfite. nemi.govrxmarine.com |
| Titrant | Standardized potassium iodide-iodate solution. nemi.govrxmarine.com |
| Indicator | Starch solution, which forms a blue color with excess iodine. nemi.govrxmarine.com |
| Endpoint | The first appearance of a permanent blue color. rxmarine.commerckmillipore.com |
| Positive Interferences | Other oxidizable materials such as sulfide and ferrous iron. nemi.govrxmarine.com |
| Negative Interferences | Metal ions like Copper (II) that catalyze sulfite oxidation; Nitrite. nemi.govrxmarine.com |
| Applicable Concentration | Generally suitable for concentrations above 2 mg SO₃²⁻/L. nemi.gov |
Future Research Directions and Challenges
Development of Novel Potassium Sulfite-Based Materials
While potassium sulfite (B76179) has established uses, its role as a precursor in advanced materials synthesis is an emerging area of research. Future work is aimed at leveraging its chemical properties as a reducing agent and a source of sulfite ions to create novel functional materials.
A significant challenge lies in controlling polymerization and composite formation. Research into the synthesis of polymer-cellulose composites has utilized related sulfur compounds like sodium thiosulfate (B1220275) in conjunction with potassium-based initiators (potassium permanganate) to create materials with specific properties like high swellability and carboxyl content. researchgate.net Future investigations could explore substituting these activators with this compound to modulate reaction kinetics and final material characteristics. Another avenue involves using potassium metabisulfite (B1197395) (a precursor to this compound) in electrochemical reactions to synthesize sulfonate esters, which are important structures in medicinal chemistry. rsc.org This points to the potential of using this compound itself as a building block for functional organic molecules that can be incorporated into polymers or other advanced materials. Research into potassium-rich waste materials for soil stabilization also highlights the broader potential of potassium compounds in developing construction materials. cwk-bk.de
In-depth Mechanistic Understanding of Complex Reactions
The reactivity of this compound is multifaceted, involving complex ionic and radical pathways that are not fully understood. It is well-known that aqueous solutions of sulfite can undergo autoxidation, a process catalyzed by transition metal ions like iron and cobalt. researchgate.netacs.orgacs.org Future research is focused on elucidating these intricate reaction mechanisms, which are crucial for applications ranging from atmospheric chemistry to industrial processes.
Key research challenges include:
Radical Chain Reactions: The iron-catalyzed autoxidation of sulfur(IV) oxides proceeds through a complex radical mechanism involving the formation of sulfite radicals (SO₃•⁻) and sulfate (B86663) radicals (SO₄•⁻). acs.orgnih.gov Computer simulations and kinetic studies are essential to validate proposed reaction steps and determine the rate constants for these highly reactive intermediates. acs.org
pH Dependence: The reactivity of the sulfite ion is highly dependent on pH, as it exists in equilibrium with bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃). The sulfite ion (SO₃²⁻) is often a much more reactive nucleophile than the bisulfite ion. nih.gov A deeper quantitative understanding of how pH affects the kinetics of individual reaction steps is a continuing goal.
Redox Cycling: In catalyzed reactions, the transition metal cycles between different oxidation states. acs.orgacs.org Understanding the factors that control this redox cycling is fundamental to optimizing catalytic processes or inhibiting unwanted oxidation.
A review of sulfite oxidation kinetics highlights that while the reactions with oxygen and hydrogen peroxide are relatively well-defined, the mechanism of its reaction with ozone remains unclear despite numerous studies. researchgate.net
Sustainable and Green Chemistry Approaches in Synthesis and Application
A major thrust in modern chemistry is the development of environmentally benign processes. For this compound, this involves challenges in both its synthesis and its application. The conventional production method involves reacting sulfur dioxide (SO₂), a toxic gas, with a potassium hydroxide (B78521) or potassium carbonate solution. sciencemadness.orgnih.gov Another method is the thermal decomposition of potassium metabisulfite. wikipedia.org
Future research is directed toward greener synthetic routes:
Waste Valorization: One promising approach is the capture and utilization of waste sulfur dioxide from industrial flue gases as a feedstock, simultaneously mitigating air pollution and producing a valuable chemical. nih.govresearchgate.net
Electrochemical Synthesis: Electrosynthesis represents a powerful green chemistry tool, often allowing reactions to occur under mild conditions without harsh reagents. nih.govutah.edu A significant breakthrough has been the development of an electrochemical method that uses potassium metabisulfite as a sulfur dioxide surrogate for the synthesis of sulfonate esters. rsc.org This transition-metal-free strategy features mild conditions and good yields, providing a green pathway that could be adapted for other sulfite-based syntheses. rsc.org
In its applications, this compound is seen as a potentially greener alternative to more hazardous reducing agents. geeksforgeeks.orgwikipedia.org Research into using potassium-based fertilizers derived from green chemical engineering of abundant minerals also points toward a broader trend of sustainability in potassium chemistry. rsc.org
Addressing Environmental Impact and Enhancing Remediation Strategies
The release of sulfite-containing wastewater from industries such as food processing and pulp and paper presents an environmental challenge. researchgate.netcoastalclassiccreations.com In aquatic environments, high concentrations of sulfate (the oxidized form of sulfite) can contribute to the mobilization of heavy metals and, under anaerobic conditions, can be reduced by bacteria to hydrogen sulfide (B99878) (H₂S), a toxic and corrosive gas. coastalclassiccreations.comtandfonline.comirjmets.comnih.gov
Future research is focused on moving beyond conventional chemical treatments toward more sustainable remediation technologies. nih.govclu-in.orgepa.govepa.gov A primary area of investigation is biological treatment. taylorfrancis.combarr.com
Key challenges and research directions include:
Sulfate-Reducing Bioreactors: Utilizing sulfate-reducing bacteria (SRB) to treat sulfate-rich wastewater is a major focus. nih.govtaylorfrancis.com These systems can effectively remove sulfate, but a key challenge is managing the resulting sulfide.
Integrated Treatment Systems: A promising strategy involves coupling an anaerobic sulfate-reducing bioreactor with a second stage where sulfide is oxidized. This can lead to the recovery of elemental sulfur, turning a pollutant into a resource. tandfonline.comnih.gov
Process Optimization: The effectiveness of biological treatment depends on factors like reactor design, temperature, and the availability of a suitable carbon source for the microbes. barr.com Optimizing these parameters for different types of wastewater is an ongoing research effort.
Membrane-Based Extraction: An alternative approach involves using membrane contactors to extract sulfite from wastewater into a receiving solution, from which it can be recovered or treated in a concentrated form. researchgate.net
Advancements in Analytical Detection and Monitoring of Sulfite Species
Accurate and rapid detection of sulfite is crucial for food safety, environmental monitoring, and industrial process control. echemcom.comresearchgate.net While standard methods like chromatography exist, they can be time-consuming and require expensive instrumentation. nih.gov Consequently, a major research challenge is the development of fast, sensitive, and portable analytical tools.
Recent advancements have centered on novel sensors with enhanced capabilities:
Fluorescent and Colorimetric Probes: A significant area of innovation is the design of small-molecule fluorescent probes that exhibit a change in color or fluorescence upon reacting with sulfite. nih.govrsc.orgacs.orgnih.gov These probes offer high sensitivity and the potential for real-time imaging in complex samples, including living cells. nih.govacs.orgmdpi.com Key research goals are to create ratiometric probes, which are more reliable as their signal is based on a ratio of two emission intensities, and to push emission wavelengths into the near-infrared (NIR) to minimize background interference from samples. rsc.orgmdpi.com
Electrochemical Sensors: Modified electrodes are being developed for the electrochemical detection of sulfite. echemcom.comresearchgate.netmdpi.comnih.gov These sensors offer advantages of simplicity, low cost, and potential for miniaturization. echemcom.com Research is focused on improving selectivity and sensitivity by modifying electrodes with materials like carbon nanotubes, ionic liquids, and nanoparticles. mdpi.comnih.gov A notable advantage of some electrochemical methods is the detection of sulfite via reduction rather than oxidation, which avoids interference from common antioxidants found in food. mdpi.com
The table below summarizes the performance of several recently developed advanced sensors for sulfite detection, highlighting the ongoing push for lower detection limits and applicability in real-world samples.
| Sensor Type | Detection Limit (LOD) | Response Time | Key Features & Application |
| Coumarin-based Fluorescent Probe | 58 µM | Instantaneous | Real-time colorimetric and ratiometric response. rsc.org |
| Benzothiazole-based Fluorescent Probe | Not specified | 10 seconds | Used for imaging endogenous SO₂ in HeLa cells and mice. nih.gov |
| Benzopyran-benzothiazole NIR Probe | Not specified | Not specified | Colorimetric and fluorescent dual-channel detection in the near-infrared; tested in sugar, red wine, and water. acs.org |
| Pyrido[1,2-a]benzimidazole FRET Probe | Not specified | Not specified | Ratiometric detection with a large Stokes shift; tested in sugar samples. nih.gov |
| Carbon Nanotube/Ionic Liquid Electrode | 1.6 mM | Not specified | Electrochemical reduction method avoids interference from antioxidants. mdpi.com |
| Quinoline-Pyridinium NIR Fluorescent Sensor | 0.061 µM | Not specified | Ratiometric and colorimetric dual-signal; used in a portable system for food samples and for imaging in lettuce and zebrafish. mdpi.com |
| Fe₃O₄@SiO₂ Nanoparticle Electrode | 31.57 µM | Not specified | Electrochemical sensor tested for sulfite detection in milk. nih.gov |
Q & A
Q. What is the chemical formula and structural configuration of potassium sulfite, and how is it derived from nomenclature rules?
this compound (K₂SO₃) consists of two potassium ions (K⁺) and one sulfite ion (SO₃²⁻). The sulfite ion is derived by removing one oxygen atom from sulfate (SO₄²⁻), following the "-ite" suffix convention for oxyanions with reduced oxygen content. The structure involves a trigonal pyramidal geometry around sulfur, with resonance stabilization across the S-O bonds. This nomenclature aligns with IUPAC guidelines for inorganic compounds .
Q. What standardized analytical methods are used to quantify sulfite in aqueous solutions, and what are their methodological limitations?
Common techniques include:
- Iodometric titration : Sulfite reacts with iodine in acidic conditions, with starch as an indicator. Precision depends on avoiding atmospheric oxidation of sulfite during analysis .
- FTIR spectroscopy : Diffuse reflectance FTIR on a KBr matrix enables nanogram-level detection, particularly in complex matrices like beverages. Calibration requires strict control of humidity to avoid spectral interference .
- Automated titration systems : Devices like the DispenSix liquid handler integrate pH, acidity, and sulfite analysis, improving reproducibility but requiring rigorous reagent standardization .
Q. How is this compound synthesized in laboratory settings, and what purity validation steps are recommended?
Synthesis typically involves reacting potassium hydroxide (KOH) with sulfur dioxide (SO₂) in aqueous media: Purity is validated via gravimetric analysis (e.g., precipitation as barium sulfite) or ion chromatography. Trace metal impurities can be quantified using ICP-MS .
Advanced Research Questions
Q. How does pH influence the oxidation kinetics of sulfite in microbial systems, and how can contradictory kinetic data be reconciled?
In Thiobacillus thiooxidans, sulfite oxidation rates depend on sulfurous acid (H₂SO₃) concentration rather than total sulfite. At pH 4.5–6.5, the apparent Km for K₂SO₃ increases 60-fold due to pH-dependent speciation. However, when expressed as [H₂SO₃], Km remains consistent (0.11–0.24 µM), resolving apparent contradictions in substrate affinity . Table 1 : pH-Dependent Kinetic Parameters in T. thiooxidans
| pH | Apparent Km (K₂SO₃, mM) | Km (H₂SO₃, µM) | Vmax (nmol O₂/min/mg) |
|---|---|---|---|
| 2.3 | 0.002 | 0.11 | 42 |
| 4.5 | 0.38 | 0.24 | 42 |
| 6.5 | 0.12 | 0.15 | 42 |
Q. What mechanistic models are used to predict sulfite oxidation efficiency in industrial desulfurization systems?
A lab-scale ammonia-based desulfurization model incorporates:
- Mass transfer coefficients for SO₂ absorption.
- Reaction kinetics for sulfite oxidation to sulfate, accounting for O₂ diffusion and catalytic effects. Validation against experimental data showed ±20% accuracy in predicting oxidation ratios, enabling optimization of scrubber design and oxidant dosing .
Q. How can sulfite-activated advanced oxidation processes (AOPs) be optimized for organic pollutant degradation, and what radical pathways dominate?
Fe²⁺-activated sulfite systems generate sulfate radicals (SO₄•⁻) via: Dominant pathways depend on pH and Fe²⁺/sulfite ratios. At pH 3–5, SO₄•⁻ contributes >70% to deltamethrin degradation, validated via radical quenching (ethanol vs. tert-butanol) and EPR spectroscopy .
Q. What experimental strategies mitigate artifacts in sulfite quantification caused by coexisting sulfides or thiols?
- Nitrogen stripping : Removes dissolved sulfide (≥0.01 mg/L) to prevent sulfide oxidation from inflating sulfate/sulfite readings .
- Selective derivatization : Use monobromobimane to tag sulfite exclusively, followed by HPLC-fluorescence detection, minimizing thiol interference .
Methodological Best Practices
- Data Reproducibility : Document sulfite speciation (SO₃²⁻, HSO₃⁻, H₂SO₃) using pH-adjusted equilibrium calculations to ensure cross-study comparability .
- Contradiction Resolution : When kinetic data conflict, re-express substrate concentrations in active forms (e.g., H₂SO₃ instead of total sulfite) and validate with independent methods (e.g., isotopically labeled tracers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
